

In-Depth Technical Guide to U-101958: A Dopamine D4 Receptor Ligand

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For Researchers, Scientists, and Drug Development Professionals

Introduction

U-101958 is a potent and selective ligand for the dopamine D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. This technical guide provides a comprehensive overview of U-101958, including its synonyms, alternative names, chemical properties, and its pharmacological effects supported by experimental data and detailed protocols. The document is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience and drug development.

Synonyms and Alternative Names

U-101958 is known by several names and identifiers, which are crucial for accurate literature searches and chemical sourcing.



Туре	Identifier
Systematic (IUPAC) Name	N-(1-benzylpiperidin-4-yl)-N-methyl-3-propan-2-yloxypyridin-2-amine
Alternative Name	1-Benzyl-4-aminomethyl-N-[(3'-isopropoxy)-2'-pyridyl]piperidine
Common Name	U-101958
Salt Form	U-101958 Maleate
CAS Number (Free Base)	170856-57-2[1][2]
CAS Number (Maleate Salt)	224170-09-6[3][4][5]
ChEMBL ID	CHEMBL1179189[2]
PubChem CID (Free Base)	5615[2]
PubChem CID (Maleate Salt)	11957730[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of U-101958 and its maleate salt is presented below. This information is critical for experimental design, including solvent selection and concentration calculations.

Property	U-101958 (Free Base)	U-101958 Maleate
Molecular Formula	C21H29N3O[2]	C25H33N3O5[3][4]
Molecular Weight	339.5 g/mol [2]	455.56 g/mol [3]
Appearance	-	Solid powder[3]
Solubility	-	Soluble in water (3 mg/mL), ethanol (2.7 mg/mL), and DMSO (11 mg/mL)

Below is the chemical structure of U-101958:



Biological Activity and Quantitative Data

U-101958 is characterized as a partial agonist at the human dopamine D4.4 receptor. Its efficacy and potency have been quantified in cellular assays.

Parameter	Value	Experimental System
Efficacy (relative to dopamine)	39 ± 7%	CHO cells expressing human D4.4 receptors
nE050	0.1 . 0.0	CHO cells expressing human
pEC50	8.1 ± 0.3	D4.4 receptors

Note: The efficacy of U-101958 can be influenced by receptor density.

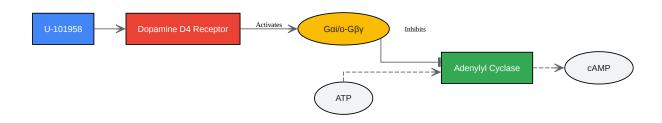
Signaling Pathways

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, couples to the $G\alpha i/o$ subunit of heterotrimeric G proteins. Upon activation by a ligand such as U-101958, the receptor initiates a cascade of intracellular signaling events.

Canonical Gailo Signaling Pathway



The primary signaling mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.



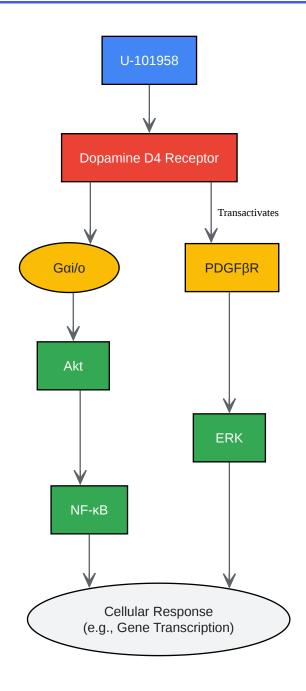
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Caption: U-101958 binding to the D4 receptor activates Gai/o, inhibiting cAMP production.

Downstream Signaling Cascades

Beyond the canonical pathway, D4 receptor activation can trigger other signaling cascades, including the Akt/NF- κ B and ERK pathways. The activation of the ERK pathway is often mediated through the transactivation of the Platelet-Derived Growth Factor Receptor β (PDGF β R).





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Caption: D4 receptor activation by U-101958 can modulate Akt/NF-кВ and ERK signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of U-101958.



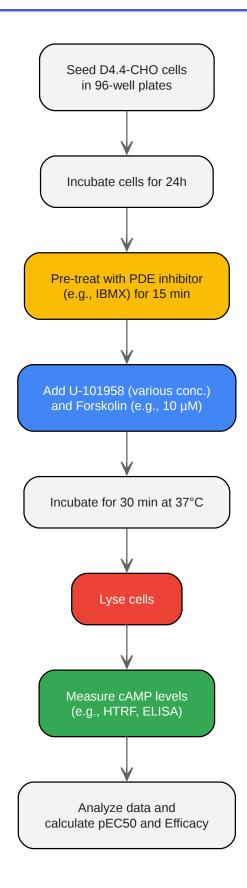
Cell Culture and Transfection

- Cell Line: Chinese Hamster Ovary (CHO) cells are a common host for recombinant receptor expression.
- Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 μg/mL) at 37°C in a humidified atmosphere of 5% CO2.
- Transfection: CHO cells are transiently or stably transfected with a plasmid encoding the
 human dopamine D4.4 receptor using a standard transfection reagent (e.g., Lipofectamine).
 Selection of stably transfected cells can be achieved by co-transfection with a plasmid
 conferring antibiotic resistance (e.g., neomycin) and subsequent selection with the
 appropriate antibiotic.

Inhibition of Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of a $G\alpha i/o$ -coupled receptor agonist to inhibit the production of cAMP.





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Caption: Workflow for the forskolin-stimulated cAMP accumulation assay.



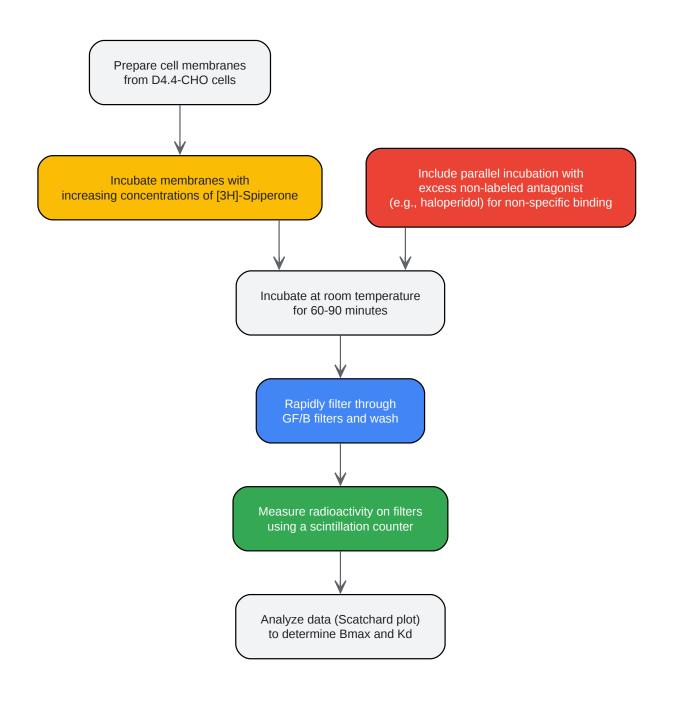
Detailed Protocol:

- Cell Seeding: Seed CHO cells stably expressing the human dopamine D4.4 receptor into 96well plates at a density of approximately 20,000 cells per well. Allow cells to adhere and grow for 24 hours.
- Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), for 15 minutes at 37°C to prevent cAMP degradation.
- Compound Addition: Add varying concentrations of U-101958 to the wells. Immediately after, add a fixed concentration of forskolin (e.g., 10 μM) to all wells except the basal control.
- Incubation: Incubate the plate for 30 minutes at 37°C.
- Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
- Data Analysis: Determine the concentration of cAMP in each well. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the U-101958 concentration. Fit the data to a sigmoidal dose-response curve to determine the pEC50 and the maximum efficacy (Emax).

[3H]-Spiperone Saturation Binding Assay

This radioligand binding assay is used to determine the density of dopamine D4 receptors (Bmax) and their affinity for [3H]-spiperone (Kd) in a given tissue or cell preparation.





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Caption: Workflow for the [3H]-Spiperone saturation binding assay.

Detailed Protocol:

• Membrane Preparation: Homogenize CHO cells expressing the D4.4 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed (e.g., 1,000 x



- g) to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
- Binding Reaction: In a final volume of 250 μL, incubate a fixed amount of membrane protein (e.g., 20-50 μg) with increasing concentrations of [3H]-spiperone (e.g., 0.01-5 nM).
- Non-specific Binding: To determine non-specific binding, perform a parallel set of incubations in the presence of a high concentration of a non-labeled dopamine antagonist (e.g., 10 μM haloperidol or sulpiride).
- Incubation: Incubate the reactions for 60-90 minutes at room temperature.
- Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
- Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Bmax (receptor density, typically in fmol/mg protein) and the Kd (dissociation constant).

Conclusion

U-101958 is a valuable pharmacological tool for studying the function of the dopamine D4 receptor. This guide provides a comprehensive summary of its properties and the experimental methodologies used for its characterization. The detailed protocols and signaling pathway diagrams are intended to facilitate further research into the role of the D4 receptor in health and disease.

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